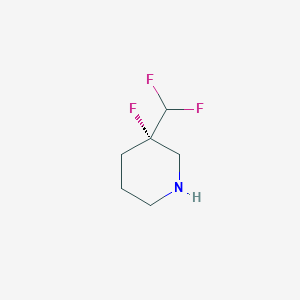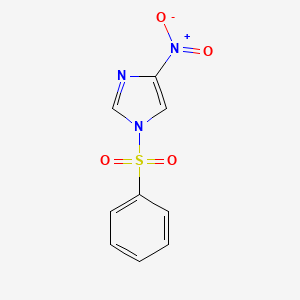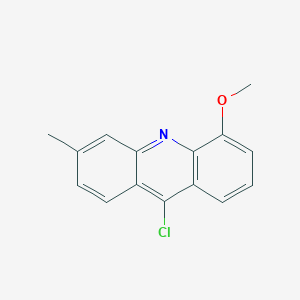
2,4-Dichlorobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobutanenitrile is an organic compound with the molecular formula C4H5Cl2N. It is a derivative of butanenitrile, where two chlorine atoms are substituted at the 2nd and 4th positions of the butane chain. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobutanenitrile typically involves the chlorination of butanenitrile. One common method is the reaction of butanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichlorobutanoic acid
Reduction: 2,4-Dichlorobutylamine
Substitution: Various substituted butanenitriles depending on the nucleophile used
Applications De Recherche Scientifique
2,4-Dichlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorobutanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,4-Dichlorophenylacetonitrile
- 2,4-Dichlorobutylamine
Uniqueness
2,4-Dichlorobutanenitrile is unique due to its specific substitution pattern on the butane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions and applications.
Propriétés
| 77100-86-8 | |
Formule moléculaire |
C4H5Cl2N |
Poids moléculaire |
137.99 g/mol |
Nom IUPAC |
2,4-dichlorobutanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
Clé InChI |
KBIANNWTKVAQKZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



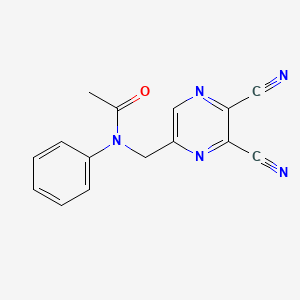
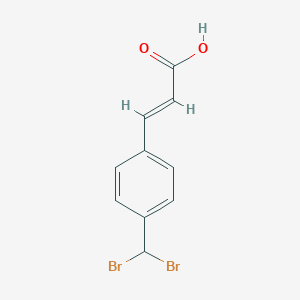

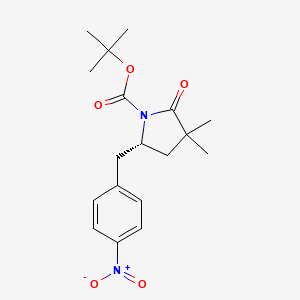
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
